molecular formula C20H30O5 B12429562 (1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one

(1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one

Cat. No.: B12429562
M. Wt: 350.4 g/mol
InChI Key: XKXYJTIBKZGIPR-FHSYCQNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one is a complex organic compound with a unique tricyclic structure. This compound is characterized by multiple hydroxyl groups and a hydroxymethyl group, making it a highly functionalized molecule. Its intricate structure and functional groups make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[1030One common synthetic route involves the use of copper-catalyzed oxidative dehydrogenative annulation reactions . These reactions typically require specific conditions, such as the presence of O-acyl oximes and α-amino ketones, to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This often requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biology, the compound’s hydroxyl and hydroxymethyl groups make it a potential candidate for studying enzyme-substrate interactions. It can be used to investigate the mechanisms of various biological processes.

Medicine

In medicine, the compound’s unique structure and functional groups make it a potential lead compound for drug discovery. It can be used to develop new pharmaceuticals with specific biological activities.

Industry

In industry, the compound can be used as an intermediate in the production of fine chemicals and specialty materials. Its functional groups allow for further chemical modifications to produce desired products.

Mechanism of Action

The mechanism of action of (1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with target proteins, influencing their activity. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the function of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one lies in its combination of multiple hydroxyl groups and a hydroxymethyl group with a tricyclic structure. This combination of features makes it a versatile compound with diverse applications in various fields of scientific research.

Properties

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

(1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one

InChI

InChI=1S/C20H30O5/c1-10-7-14-13(19(14,3)4)6-5-12(9-21)17(23)15-16(22)11(2)8-20(15,25)18(10)24/h5,7,11,13-17,21-23,25H,6,8-9H2,1-4H3/b10-7+,12-5-/t11-,13-,14+,15-,16-,17+,20+/m0/s1

InChI Key

XKXYJTIBKZGIPR-FHSYCQNBSA-N

Isomeric SMILES

C[C@H]1C[C@]2([C@@H]([C@H]1O)[C@@H](/C(=C\C[C@H]3[C@H](C3(C)C)/C=C(/C2=O)\C)/CO)O)O

Canonical SMILES

CC1CC2(C(C1O)C(C(=CCC3C(C3(C)C)C=C(C2=O)C)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.